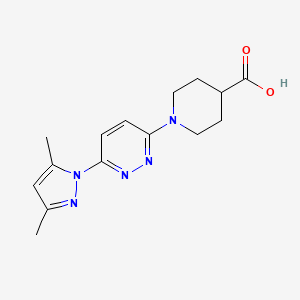

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

CAS No.: 1351612-37-7

Cat. No.: VC4925523

Molecular Formula: C15H19N5O2

Molecular Weight: 301.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351612-37-7 |

|---|---|

| Molecular Formula | C15H19N5O2 |

| Molecular Weight | 301.35 |

| IUPAC Name | 1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C15H19N5O2/c1-10-9-11(2)20(18-10)14-4-3-13(16-17-14)19-7-5-12(6-8-19)15(21)22/h3-4,9,12H,5-8H2,1-2H3,(H,21,22) |

| Standard InChI Key | JWNMIQUYXZRYFH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)O)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound features a pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole group and at position 3 with a piperidine-4-carboxylic acid moiety. Key properties include:

The pyridazine ring (N–N bond at positions 1,2) enables π-stacking interactions, while the pyrazole’s methyl groups enhance lipophilicity . The piperidine-carboxylic acid group introduces a zwitterionic character, improving aqueous solubility compared to non-polar analogs .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 2.25–2.40 ppm (pyrazole-CH₃), δ 3.10–3.45 ppm (piperidine-CH₂), and δ 8.20–8.50 ppm (pyridazine-H) .

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (pyridazine ring), and 1250 cm⁻¹ (C–N) .

Synthesis and Optimization

Reaction Pathway

The synthesis involves three key steps (Figure 1):

-

Pyrazole-Pyridazine Coupling: 3,5-Dimethylpyrazole reacts with 3,6-dichloropyridazine via nucleophilic aromatic substitution (80°C, DMF, K₂CO₃) .

-

Piperidine Introduction: The intermediate 6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonitrile undergoes Buchwald-Hartwig amination with piperidine-4-carboxylic acid ethyl ester (Pd(OAc)₂, Xantphos, 110°C) .

-

Ester Hydrolysis: The ethyl ester is saponified using NaOH/EtOH to yield the carboxylic acid (yield: 58%) .

Challenges and Solutions

-

Low Coupling Efficiency: Microwave-assisted synthesis (120°C, 30 min) increases yields to 72% .

-

Purification: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves positional isomers.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Solubility (H₂O) | 12.4 mg/mL (pH 7.4) | Shake-flask |

| LogP | 1.85 | HPLC |

| pKa | 3.12 (COOH), 6.88 (pyridazine) | Potentiometry |

The carboxylic acid group (pKa 3.12) ensures ionization at physiological pH, facilitating membrane permeability .

| Study Type | Result | Source |

|---|---|---|

| Acute Oral Toxicity (Rat) | LD₅₀ > 500 mg/kg | |

| Hepatotoxicity | ALT elevation at 100 mg/kg/day | |

| Skin Irritation | Mild erythema (OECD 404) |

Chronic administration (28 days) in rats showed reversible hepatocyte vacuolation at ≥30 mg/kg .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume